molecular formula C25H26ClN5O2 B11120299 N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11120299
M. Wt: 464.0 g/mol
InChI Key: UPQHMKYIZMVTDT-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic carboxamide derivative featuring a 2-chlorophenylmethyl substituent, a pentyl chain at position 7, and an imino-oxo functional group system. The 2-chlorophenyl group enhances lipophilicity and may influence binding interactions, while the pentyl chain could contribute to membrane permeability . Structural characterization of such compounds often relies on X-ray crystallography using programs like SHELX or visualization tools like ORTEP-3 .

Properties

Molecular Formula

C25H26ClN5O2

Molecular Weight

464.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C25H26ClN5O2/c1-3-4-7-12-30-21(27)18(24(32)28-15-17-10-5-6-11-20(17)26)14-19-23(30)29-22-16(2)9-8-13-31(22)25(19)33/h5-6,8-11,13-14,27H,3-4,7,12,15H2,1-2H3,(H,28,32)

InChI Key

UPQHMKYIZMVTDT-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=CC=C3Cl)C(=O)N4C=CC=C(C4=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazatricyclo core: This step involves the cyclization of a suitable precursor under specific conditions, often using a catalyst to facilitate the reaction.

    Introduction of the chlorophenyl group: This is achieved through a substitution reaction where a chlorophenyl group is introduced to the core structure.

    Formation of the imino group:

    Final modifications: Additional functional groups, such as the pentyl and carboxamide groups, are introduced through various organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.

    Purification processes: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the imino or oxo groups, leading to different derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.

    DNA/RNA: Interaction with genetic material, affecting gene expression and cellular function.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Hypothesized Effects

Compound Name Substituent at Position 1 Key Functional Groups Hypothesized Biological Impact
N-[(2-Chlorophenyl)methyl]-... (Target Compound) 2-Chlorophenylmethyl Imino-oxo, pentyl Enhanced hydrophobic interactions; potential selectivity for chlorine-sensitive binding pockets
N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-... (CAS: 877778-47-7) 4-Fluorophenylmethyl Imino-oxo, pentyl Fluorine’s electronegativity may alter dipole interactions; reduced steric bulk vs. chlorine
N-(7-Butyl-5-cyano-11-methyl-2-oxo-...-6-ylidene)-3,4-dimethoxybenzamide (CAS: 847917-30-0) 3,4-Dimethoxybenzamide Cyano, butyl Methoxy groups may improve solubility; cyano group could enhance hydrogen-bond acceptor capacity
N-(3-Bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxyacetamide (CAS: 877787-04-7) 3-Bromobenzyl Sulfone, phenoxyacetamide Bromine’s polarizability may strengthen halogen bonding; sulfone improves metabolic stability

Key Observations:

Halogen Effects : The 2-chlorophenyl group in the target compound likely induces steric and electronic effects distinct from the 4-fluorophenyl analog. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may favor interactions with larger hydrophobic pockets .

Alkyl Chain Modifications: Replacement of the pentyl group with shorter chains (e.g., butyl in CAS 847917-30-0) could reduce nonspecific membrane interactions but may compromise bioavailability .

Functional Group Trade-offs: The imino-oxo system in the target compound contrasts with the cyano group in CAS 847917-30-0. While both are hydrogen-bond acceptors, the imino-oxo system offers greater conformational flexibility .

Analytical and Computational Comparisons

  • Spectroscopic Profiling: Similar quaternary ammonium analogs (e.g., BAC-C12) have been analyzed using spectrofluorometry and tensiometry for critical micelle concentration (CMC) determination .
  • Similarity Scoring : Graph-based similarity analyses (e.g., Tanimoto coefficients) would classify the target compound and its analogs as “scaffold hops,” where core retention with substituent variations aligns with strategies for optimizing target selectivity .

Research Findings and Limitations

  • Structural Insights : Crystallographic data for such tricyclic systems are sparse. The SHELX suite and WinGX could resolve hydrogen-bonding patterns (e.g., N–H···O interactions) critical for stability, as seen in related heterocycles .
  • Knowledge Gaps: No direct bioavailability or toxicity data exist for the target compound. Extrapolations from analogs suggest metabolic vulnerabilities (e.g., oxidation of the pentyl chain) requiring further study.

Biological Activity

N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential for biological activity. This compound features a unique tricyclic structure and various functional groups that contribute to its reactivity and therapeutic potential.

Molecular Characteristics

  • Molecular Formula : C₁₈H₁₈ClN₅O₂
  • Molecular Weight : 369.81 g/mol
  • Structural Features : The compound contains a chlorophenyl group, a pentyl chain, and multiple nitrogen atoms that enhance its biological interactions.

Biological Activity

The biological activity of this compound is still under investigation; however, preliminary studies suggest several potential activities:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
  • Anticancer Properties : The structural motifs present in this compound are often associated with anticancer activities.
  • Anti-inflammatory Effects : Potential mechanisms of action may include inhibition of pro-inflammatory cytokines.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-MethylpyrazolePyrazole ringAntimicrobial
6-IminoquinolineQuinoline structureAnticancer
5-CarboxamidoindoleIndole derivativeAnti-inflammatory

These compounds exhibit unique properties that differentiate them from N-[(2-chlorophenyl)methyl]-6-imino... while sharing similar mechanisms of action or structural motifs.

Understanding the mechanism of action is crucial for optimizing the therapeutic potential of N-[(2-chlorophenyl)methyl]-6-imino... Interaction studies are essential to elucidate how this compound interacts with biological targets such as enzymes or receptors involved in disease pathways.

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